REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[CH2:7]1[O:9][CH:8]1CO>C1C2NC3C(=CC=CC=3)SC=2C=CC=1.C([O-])(=O)CCCCCCCCCCCCCCCCC.[Ca+2].C([O-])(=O)CCCCCCCCCCCCCCCCC>[C:1]([O:5][CH2:6][CH:8]1[O:9][CH2:7]1)(=[O:4])[CH:2]=[CH2:3] |f:3.4.5|
|
Name
|
|
Quantity
|
25 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
370 g
|
Type
|
reactant
|
Smiles
|
C1C(O1)CO
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
41.3 g
|
Type
|
catalyst
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Ca+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated at a temperature of 50° to 70° C. under a reduced pressure of 200 to 400 mmHg
|
Type
|
ADDITION
|
Details
|
while introducing a slight amount of air
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
DISTILLATION
|
Details
|
while distilling off the formed methanol as an azeotropic mixture with methyl acrylate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OCC1CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 575 g | |
YIELD: PERCENTYIELD | 89.7% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |